molecular formula C23H28N4O3S B2885788 N-butyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-methylacetamide CAS No. 688356-35-6

N-butyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-methylacetamide

Katalognummer: B2885788
CAS-Nummer: 688356-35-6
Molekulargewicht: 440.56
InChI-Schlüssel: VCXMQLAKZIIHID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-methylacetamide is a sulfur-containing heterocyclic compound featuring a quinazoline core substituted at position 4 with a 3,5-dimethoxyphenylamino group. The quinazoline ring is linked via a sulfanyl (thioether) bridge to an N-butyl-N-methylacetamide moiety. Structural validation of such compounds typically employs X-ray crystallography and refinement tools like SHELXL, ensuring accurate geometric parameterization .

Eigenschaften

IUPAC Name

N-butyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-5-6-11-27(2)21(28)15-31-23-25-20-10-8-7-9-19(20)22(26-23)24-16-12-17(29-3)14-18(13-16)30-4/h7-10,12-14H,5-6,11,15H2,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXMQLAKZIIHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-methylacetamide typically involves multiple steps. The starting materials often include 3,5-dimethoxyaniline and quinazoline derivatives. The reaction conditions may involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Analyse Chemischer Reaktionen

Types of Reactions

N-butyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

N-butyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-methylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-butyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Motifs and Substituent Variations

The compound is compared to three analogs (Table 1) based on core heterocycles, substituents, and sulfur linkages.

Table 1: Structural Comparison of Key Analogs

Compound Name (CAS No.) Core Structure Aromatic Substituents Sulfur Linkage Acetamide Substituents
Target Compound Quinazoline 3,5-Dimethoxyphenylamino Sulfanyl N-butyl, N-methyl
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Benzene 4-Chloro-2-nitrophenyl Sulfonyl N-methylsulfonyl
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide (477318-83-5) Quinazolinone 4-Ethoxyphenyl Sulfanyl N,N-diethyl
3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one (299928-87-3) Quinazolinone 4-Bromophenyl, 6,8-dichloro None N/A
Key Observations:

Core Heterocycles: The target compound and 477318-83-5 share quinazoline-derived cores, whereas 299928-87-3 features a quinazolinone (oxidized quinazoline). The sulfanyl linkage in the target compound and 477318-83-5 contrasts with the sulfonyl group in ’s analog. Sulfonyl groups are more electron-withdrawing, which could enhance stability but reduce nucleophilicity compared to sulfanyl bridges .

Aromatic Substituents :

  • The 3,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, which may enhance solubility and π-stacking interactions compared to the electron-withdrawing nitro and chloro groups in ’s compound .
  • Ethoxy (477318-83-5) and bromo/chloro (299928-87-3) substituents introduce varying steric and electronic effects, influencing target selectivity and metabolic stability .

The absence of an acetamide group in 299928-87-3 highlights the role of this moiety in modulating pharmacokinetic properties.

Biologische Aktivität

N-butyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-methylacetamide is a compound that belongs to the quinazoline derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

C18H24N4O2S\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This molecular composition suggests a complex arrangement that contributes to its biological properties.

Anticancer Activity

Quinazoline derivatives, including N-butyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-methylacetamide, have shown promising anticancer activities. Studies indicate that quinazoline-based compounds can inhibit various cancer cell lines through multiple mechanisms:

  • Tyrosine Kinase Inhibition : Many quinazoline derivatives act as selective inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. For example, compounds similar to this structure have shown effectiveness against epidermal growth factor receptor (EGFR) and fibroblast growth factor receptors (FGFRs) .
  • Cell Cycle Arrest : Research has demonstrated that certain quinazoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. The specific pathways involved often include modulation of cyclin-dependent kinases (CDKs) .
  • In Vitro Studies : A study reported that related quinazoline compounds exhibited IC50 values ranging from 0.36 to 40.90 μM against breast cancer cell lines, indicating significant cytotoxic effects .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Quinazoline derivatives have been reported to possess antibacterial and antifungal properties:

  • Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, essential enzymes for bacterial replication .
  • Case Studies : A specific study highlighted that certain quinazoline derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Other Biological Activities

In addition to anticancer and antimicrobial effects, N-butyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-methylacetamide has been investigated for:

  • Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation .
  • Antidiabetic Potential : Certain analogs have shown DPP-IV inhibitory activity, suggesting potential use in managing diabetes by enhancing insulin secretion .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is highly dependent on their chemical structure. Key factors influencing their efficacy include:

  • Substituent Effects : The presence of bulky groups or specific functional groups on the quinazoline ring can enhance binding affinity to target proteins .
  • Hybridization : Molecular hybridization techniques have been employed to combine quinazoline with other pharmacophores, resulting in compounds with improved biological profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.